molecular formula C16H20N2O3 B153186 tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate CAS No. 205383-87-5

tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No. B153186
M. Wt: 288.34 g/mol
InChI Key: FHCRLRHLKXXJJZ-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a spirocyclic oxindole derivative, which is a structural motif commonly found in a variety of natural products and pharmaceutical compounds. The spirocyclic structure is characterized by a bicyclic system where two rings are joined at a single carbon atom. The presence of the oxindole moiety and the pyrrolidine ring in the spirocyclic system suggests that this compound could exhibit interesting biological activities and could serve as a versatile intermediate in organic synthesis .

Synthesis Analysis

The synthesis of related spirocyclic oxindole analogues has been reported with efficient and scalable synthetic routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through a bifunctional approach that allows for further selective derivatization on the azetidine and cyclobutane rings . Another efficient synthesis was described for a spirocyclic oxindole analogue, which involved key steps such as dianion alkylation and cyclization, followed by demethylation to obtain the target compound . These methods provide a convenient entry point to novel compounds and access to chemical space complementary to piperidine ring systems.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex due to the presence of multiple rings and functional groups. For example, the crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, revealed mirror symmetry and a chair conformation for the hexahydropyrimidine ring, with the 3-pyrrolin-2-one attached as a spiro-skeleton . Similarly, the crystal structure of tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate showed that the oxindole and pyran moieties are perpendicular to each other, stabilized by intermolecular and intramolecular hydrogen bonds .

Chemical Reactions Analysis

Spirocyclic oxindoles can undergo various chemical reactions due to their functional groups. The tert-butyl group can be deprotected under acidic conditions, and the carboxylate can be used for further coupling reactions. The oxindole moiety can participate in electrophilic aromatic substitution, and the pyrrolidine ring can be involved in nucleophilic addition or substitution reactions. The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the potential of these compounds to be transformed into highly functionalized structures, such as macrocyclic Tyk2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic oxindoles are influenced by their molecular structure. The presence of tert-butyl and carboxylate groups can affect the solubility and reactivity of the compound. The crystal structure analysis provides insights into the conformation and potential intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point, boiling point, and stability . Additionally, the synthesis and crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate highlight the importance of substituents on the indoline ring, which can modify the electronic properties and reactivity of the compound .

Scientific Research Applications

Synthesis Techniques

Tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is synthesized through various methods. Teng, Zhang, and Mendonça (2006) describe an efficient, scalable synthesis approach towards a spirocyclic oxindole analogue of this compound, highlighting key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole ethyl 1'-methyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylate (Teng, Zhang, & Mendonça, 2006). Similarly, Meyers et al. (2009) discuss two efficient and scalable synthetic routes to a bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, useful for further selective derivation (Meyers et al., 2009).

Spectroscopic Characterization and Crystal Structure

Sharma et al. (2016) conducted an eco-friendly synthesis of a new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, studying its spectral properties and X-ray crystal structure. This work illustrates the orientation of oxindole and pyran moieties in the molecule and how the crystal structure is stabilized by various hydrogen bonds (Sharma et al., 2016).

Applications in Drug Synthesis

Several studies have explored the use of tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate in drug synthesis. For instance, Ikuta et al. (1987) synthesized a series of compounds using this molecule, evaluating them as candidate anti-inflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987). Furthermore, Funabiki et al. (2008) describe the asymmetric synthesis of polyfluoroalkylated prolinols based on the highly stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones (Funabiki et al., 2008).

Pharmaceutical and Biochemical Research

Research into pharmaceutical and biochemical applications of this compound has been extensive. For example, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which could have implications for developing certain pharmaceuticals (Chung et al., 2005).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-15(2,3)21-14(20)18-9-8-16(10-18)11-6-4-5-7-12(11)17-13(16)19/h4-7H,8-10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCRLRHLKXXJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451436
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

CAS RN

205383-87-5
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Citations

For This Compound
1
Citations
M Sathish, AP Sakla, FM Nachtigall, LS Santos… - RSC …, 2021 - pubs.rsc.org
Multi-reactive centered reagents are beneficial in chemical synthesis due to their advantage of minimal material utilization and formation of less by-products. Trichloroisocyanuric acid (…
Number of citations: 11 pubs.rsc.org

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